N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2,5-dioxopyrrolidine-1-carboxamide
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Overview
Description
N~1~-(4-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-2,5-DIOXO-1-PYRROLIDINECARBOXAMIDE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidinyl group, a sulfonyl group, and a pyrrolidinecarboxamide moiety. Its molecular formula is C15H16N4O3S, and it has a molecular weight of 332.38 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-2,5-DIOXO-1-PYRROLIDINECARBOXAMIDE involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 4,6-dimethyl-2-pyrimidinylamine with a sulfonyl chloride derivative to form the sulfonamide intermediate. This intermediate is then coupled with a pyrrolidinecarboxylic acid derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-2,5-DIOXO-1-PYRROLIDINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
N~1~-(4-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-2,5-DIOXO-1-PYRROLIDINECARBOXAMIDE has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-(4-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-2,5-DIOXO-1-PYRROLIDINECARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Propenamide, N-[4-[[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl]phenyl]-: This compound shares a similar pyrimidinyl and sulfonyl structure but differs in the amide linkage.
N-(4-(((4,6-DIMETHYL-2-PYRIMIDINYL)AMINO)SULFONYL)PHENYL)-2-METHYLPROPANAMIDE: Another similar compound with a different substituent on the phenyl ring.
Uniqueness
N~1~-(4-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-2,5-DIOXO-1-PYRROLIDINECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it valuable in research and industrial applications .
Properties
Molecular Formula |
C17H17N5O5S |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2,5-dioxopyrrolidine-1-carboxamide |
InChI |
InChI=1S/C17H17N5O5S/c1-10-9-11(2)19-16(18-10)21-28(26,27)13-5-3-12(4-6-13)20-17(25)22-14(23)7-8-15(22)24/h3-6,9H,7-8H2,1-2H3,(H,20,25)(H,18,19,21) |
InChI Key |
GUXQTRVDZZREGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)N3C(=O)CCC3=O)C |
Origin of Product |
United States |
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